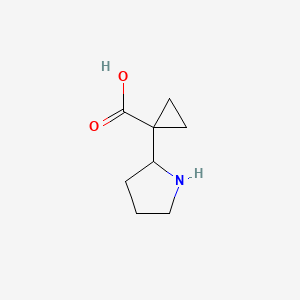

1-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid

Description

1-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a pyrrolidine ring fused to the cyclopropane-carboxylic acid scaffold. Cyclopropane-carboxylic acids are widely studied for their unique ring strain, metabolic roles, and utility in synthetic chemistry .

Properties

IUPAC Name |

1-pyrrolidin-2-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-7(11)8(3-4-8)6-2-1-5-9-6/h6,9H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWWHAJMUXPYMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the cyclopropane carboxylic acid group. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the reaction of N-substituted piperidines can lead to the formation of pyrrolidine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact industrial methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: It is explored for its potential therapeutic properties and as a scaffold for drug development.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 1-pyrrolidin-2-ylcyclopropane-1-carboxylic acid with related cyclopropane derivatives:

Biological Activity

1-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid (also known as pyrrolidine derivatives) is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, pharmacological effects, and applications in various fields such as medicine and agriculture.

Synthesis

The synthesis of this compound typically involves the transformation of donor–acceptor cyclopropanes through various chemical reactions. For instance, one method employs Lewis acid-catalyzed ring-opening reactions followed by lactamization to yield pyrrolidones that can further be modified to obtain the desired carboxylic acid derivatives .

Pharmacological Effects

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Certain derivatives have shown promising results against various bacterial strains, indicating potential use as antimicrobial agents .

- Antitumor Properties : Research indicates that compounds similar to this compound may inhibit cancer cell proliferation, making them candidates for anticancer drug development .

- Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives can modulate neurotransmitter systems, offering potential benefits in neurodegenerative diseases .

The biological activity of this compound is often linked to its ability to interact with various receptors and enzymes in the body. For example, it may serve as an inhibitor for certain enzymes involved in metabolic pathways, thereby influencing physiological responses . The compound's structure allows it to mimic natural substrates, facilitating its role in biochemical processes.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of several pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited higher activity than traditional antibiotics like streptomycin and ampicillin, suggesting their potential as alternative therapeutic agents in treating bacterial infections .

Study 2: Anticancer Potential

In another study focused on anticancer properties, a series of pyrrolidine derivatives were synthesized and tested for their ability to inhibit cancer cell growth. The results demonstrated significant cytotoxic effects against various cancer cell lines, highlighting their potential as novel anticancer agents .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 1-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid?

Methodological Answer: Synthesis typically involves cyclopropanation strategies or functionalization of pre-existing pyrrolidine scaffolds. Key methods include:

- Ring-closing reactions : Using cyclopropane precursors (e.g., vinylcyclopropanes) with carboxylic acid derivatives under acid catalysis. For example, Hofmann rearrangement of cyclopropane-containing amides under acidic conditions (pH 1) at room temperature .

- Enantioselective synthesis : Chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) can introduce stereochemistry. A related compound, 1-Aminocyclopropane-1-carboxylic acid, was synthesized via Strecker-type reactions followed by hydrolysis .

- Purification : Reverse-phase HPLC or recrystallization from polar solvents (e.g., water/ethanol mixtures) ensures high purity.

Q. How is the structural conformation of this compound characterized?

Methodological Answer: Structural validation employs:

- X-ray crystallography : Cocrystallization with coformers (e.g., 2-aminopyridine) resolves absolute stereochemistry and hydrogen-bonding networks, as demonstrated in cyclopropane-carboxylate cocrystals .

- NMR spectroscopy : H and C NMR identify cyclopropane ring strain (characteristic upfield shifts for cyclopropane protons) and pyrrolidine ring puckering.

- Infrared (IR) spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm) and cyclopropane C-C vibrations (~1000–1100 cm) confirm functional groups .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Methodological Answer:

- Enzyme inhibition assays : Test interactions with target enzymes (e.g., aminotransferases) using fluorogenic substrates or UV-Vis kinetic measurements.

- Cellular uptake studies : Radiolabeled analogs (e.g., C-tagged) quantify membrane permeability in cell lines .

- Thermodynamic solubility : Shake-flask methods in PBS (pH 7.4) or simulated biological fluids assess bioavailability.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in ring-opening reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate activation energies for cyclopropane ring-opening pathways (e.g., acid-catalyzed vs. thermal decomposition). Basis sets like B3LYP/6-31G* model bond dissociation energies .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on reaction trajectories.

- Transition state analysis : Identify intermediates using Nudged Elastic Band (NEB) methods.

Q. How should researchers resolve contradictions between experimental and computational spectroscopic data?

Methodological Answer:

- Cross-validation : Compare experimental NMR shifts with computed values (e.g., using Gaussian NMR prediction modules). Discrepancies in cyclopropane proton shifts may arise from solvent effects not modeled in simulations.

- Dynamic effects : Variable-temperature NMR detects conformational flexibility (e.g., pyrrolidine ring inversion) that static DFT models may miss .

- Crystallographic benchmarking : Use X-ray structures (e.g., from cocrystals) to calibrate computational bond-length and angle parameters .

Q. What strategies enable enantioselective synthesis of this compound for chiral drug development?

Methodological Answer:

- Asymmetric catalysis : Chiral palladium complexes or organocatalysts (e.g., proline derivatives) induce stereochemistry during cyclopropanation.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates of one enantiomer .

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers post-synthesis.

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across different studies?

Methodological Answer:

- Dose-response reevaluation : Ensure assays use standardized concentrations (e.g., IC vs. EC).

- Cell line variability : Validate target expression levels (e.g., via qPCR) in different models.

- Solubility controls : Precipitates in high-concentration assays may falsely indicate inactivity. Use dynamic light scattering (DLS) to confirm compound stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.